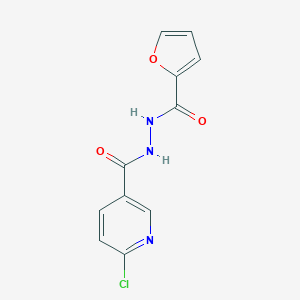

6-chloro-N'-(2-furoyl)nicotinohydrazide

Description

6-Chloro-N'-(2-furoyl)nicotinohydrazide is a Schiff base derivative synthesized via the condensation of 6-chloronicotinic acid hydrazide with 2-furoyl chloride. This compound belongs to the nicotinohydrazide class, characterized by a pyridine ring substituted with a chlorine atom at position 6 and a hydrazide group at position 3. Such derivatives are widely studied for pharmacological applications, including enzyme inhibition, antimicrobial, and antitumor activities .

Properties

Molecular Formula |

C11H8ClN3O3 |

|---|---|

Molecular Weight |

265.65g/mol |

IUPAC Name |

6-chloro-N'-(furan-2-carbonyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C11H8ClN3O3/c12-9-4-3-7(6-13-9)10(16)14-15-11(17)8-2-1-5-18-8/h1-6H,(H,14,16)(H,15,17) |

InChI Key |

KZHTYMXCJVWNFS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)NNC(=O)C2=CN=C(C=C2)Cl |

Canonical SMILES |

C1=COC(=C1)C(=O)NNC(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Nicotinohydrazide derivatives exhibit significant structural diversity based on substituents at the hydrazide and aldehyde/ketone components. Key comparisons include:

- Substituents on the Hydrazide Moiety: 6-Chloro Group: The chlorine atom at position 6 (as in the target compound) enhances lipophilicity and electron-withdrawing effects, improving binding to biological targets . 6-Methoxy Group: Derivatives like 6-methoxy nicotinohydrazide show superior anti-tubercular activity compared to unsubstituted analogs, likely due to increased solubility and moderate lipophilicity . 6-Phenyl Group: Introduction of a phenyl group (e.g., 2-methyl-6-phenyl nicotinohydrazide) reduces anti-tubercular activity due to steric hindrance, highlighting the importance of substituent size .

- Naphthyl and Pyridyl: Schiff bases derived from 2-hydroxy-1-naphthaldehyde () or pyridyl aldehydes () form coordination complexes with metals, enabling enhanced cytotoxic activity .

Physical and Spectral Properties

Table 1 compares physical properties and spectral data of selected nicotinohydrazide derivatives:

Notes:

- The C=O stretching frequency (~1648 cm⁻¹) is consistent across derivatives, confirming the hydrazide linkage .

- ¹H-NMR signals for the CONH group (δ ~12.03 ppm) and CH=N imine proton (δ ~8.96 ppm) are characteristic .

Anticholinesterase Activity (Alzheimer’s Disease):

- 6-Chloro-N'-(p-nitrobenzylidene)nicotinohydrazide (P5): Exhibits potent AChE inhibition (IC₅₀ = 0.027 µM), attributed to the electron-withdrawing nitro group enhancing target binding .

Anti-Tubercular Activity:

- C-5 Halogenated Isatin-Nicotinohydrazide Hybrids: Br > Cl in enhancing lipophilicity and activity against Mycobacterium tuberculosis .

- 6-Methoxy Nicotinohydrazide: Most active (MIC = 3.12–6.25 µg/mL), outperforming phenyl-substituted analogs .

Cytotoxicity and Coordination Chemistry:

- Zinc(II) Complex with N'-(Pyridylmethylene)nicotinohydrazide: Shows enhanced antitumor activity compared to the free ligand, demonstrating metal coordination’s role in bioactivity .

Coordination Properties

Nicotinohydrazide derivatives often act as polydentate ligands. For example:

- N'-(Pyridylmethylene)nicotinohydrazide: Forms stable complexes with Zn(II), leveraging pyridyl N and hydrazide O/N donors .

- Lead(II) Architectures: Anion-driven tetrel bonding with nicotinohydrazide ligands enables unique supramolecular structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.